molecular formula C9H11NO2 B102801 2-(3-Methoxyphenyl)acetamide CAS No. 18463-71-3

2-(3-Methoxyphenyl)acetamide

Cat. No. B102801
Key on ui cas rn: 18463-71-3
M. Wt: 165.19 g/mol
InChI Key: HPKKEDGOBIXMHS-UHFFFAOYSA-N
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Patent
US04767769

Procedure details

Thionyl chloride (1249 ml) was added dropwise to dry dimethylformamide (400 ml) stirring at 0°-5° C. under nitrogen over a period of about 2 hours. 3-Methoxyphenylacetamide (403.7 g) was added portionwise over a period of 45 minutes to the above solution under nitrogen maintaining the temperature between 0°-5° C. The reaction mixture was then stirred at 0°-5° C. for a further 2 hours. The reaction mixture was poured carefully onto ice/water (6 l). The aqueous mixture was extracted with ether. The extracts were washed with water, dried over magnesium sulphate and evaporated in vacuo to give a red liquid. The crude product was distilled (110°-112° C./12 mm Hg) to give 3-methoxyphenylacetonitrile.
Quantity
1249 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
403.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]([NH2:16])=O)[CH:10]=[CH:11][CH:12]=1>CN(C)C=O>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]#[N:16])[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
1249 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
403.7 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)N

Conditions

Stirring
Type
CUSTOM
Details
stirring at 0°-5° C. under nitrogen over a period of about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 0°-5° C. for a further 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured carefully onto ice/water (6 l)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether
WASH
Type
WASH
Details
The extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red liquid
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled (110°-112° C./12 mm Hg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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